![molecular formula C19H15BrN2O4S B3207230 6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide CAS No. 1040680-50-9](/img/structure/B3207230.png)
6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide
Overview
Description
6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.
Mechanism of Action
6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 works by inhibiting the activity of several key enzymes and receptors involved in cancer cell growth and survival. It inhibits the activity of RAF kinases, which are involved in the RAF/MEK/ERK signaling pathway, as well as VEGFR-2 and -3, which are involved in the VEGF/VEGFR signaling pathway.
Biochemical and Physiological Effects:
6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit tumor cell growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of 6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 is that it has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways involved in cancer cell growth and survival. However, one limitation of 6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 is that it has been shown to have off-target effects on other kinases and receptors, which can complicate data interpretation.
Future Directions
There are several future directions for research on 6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006. One direction is to study its potential in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to study its potential in treating other types of cancer, such as lung cancer and pancreatic cancer. Finally, further research is needed to better understand its off-target effects and to develop more selective inhibitors of the RAF/MEK/ERK and VEGF/VEGFR pathways.
Scientific Research Applications
6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 has been extensively studied for its potential in treating various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It works by inhibiting several key signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways.
properties
IUPAC Name |
6-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c1-26-16-7-5-15(6-8-16)22-19(23)13-2-11-18(21-12-13)27(24,25)17-9-3-14(20)4-10-17/h2-12H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZXZTJZSPCNRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.